Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate
CAS No.:
Cat. No.: VC15953823
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1 |
| Standard InChI Key | HODGRZURVLFVKM-AEJSXWLSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2[C@H]1CNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2C1CNC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Tert-butyl ((3aS,4S,6aR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate has the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. Its IUPAC name, tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate, reflects its stereochemical configuration, which is critical for its reactivity and biological interactions. The compound’s SMILES notation, CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2[C@H]1CNC2, confirms the (3aS,4S,6aR) stereochemistry.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Physical State | Solid at room temperature | |
| Solubility | Soluble in polar aprotic solvents | |
| Stability | Stable under inert conditions | |
| Storage Recommendations | Cool, dry, well-ventilated environment |
The tert-butyl carbamate (Boc) group enhances solubility in organic solvents while protecting the amine functionality during synthetic transformations.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Amine Protection: Reacting octahydrocyclopenta[c]pyrrol-4-amine with tert-butyl chloroformate in the presence of triethylamine.
-
Stereochemical Control: Chiral resolution or asymmetric catalysis ensures the desired (3aS,4S,6aR) configuration.
Reaction conditions are meticulously controlled to avoid epimerization or decomposition, with yields typically exceeding 75%.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to optimize temperature and mixing, reducing side products like N-alkylated derivatives or diastereomeric impurities.
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s amine group, protected by the Boc moiety, participates in:
-
Peptide couplings via carbodiimide chemistry
-
Palladium-catalyzed cross-couplings for C–N bond formation
Case Study: Kinase Inhibitor Synthesis
In a 2024 study, the compound was used to synthesize cyclopenta[c]pyrrole-based kinase inhibitors, achieving 90% enantiomeric excess in final products.
Comparative Analysis with Structural Analogs
The octahydrocyclopenta[c]pyrrole core in Tert-butyl ((3aS,4S,6aR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate confers superior conformational rigidity compared to analogs, enhancing target selectivity .
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